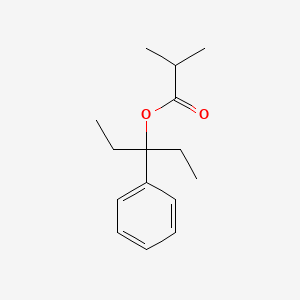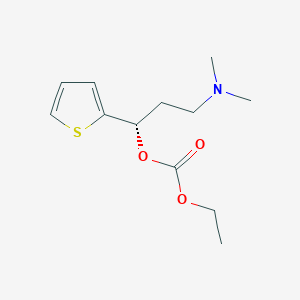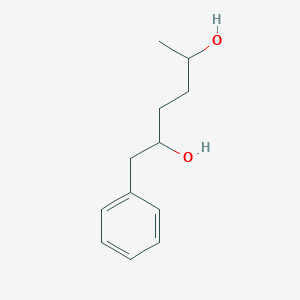
1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- is an organic compound that belongs to the class of ketones. This compound is characterized by the presence of a cyclohexyl group attached to the carbonyl carbon of pentanone, with an acetyloxy group at the fourth position. The (4R) designation indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- can be achieved through several synthetic routes. One common method involves the acylation of cyclohexanol with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired ketone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The use of high-purity starting materials and stringent control of reaction parameters are essential to ensure the production of the desired stereoisomer.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols corresponding to the reduction of the ketone group.
Substitution: Compounds with new functional groups replacing the acetyloxy group.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and biochemical pathways. The stereochemistry of the molecule plays a crucial role in determining its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pentanone, 4-(hydroxy)-1-cyclohexyl-: Similar structure but with a hydroxy group instead of an acetyloxy group.
1-Pentanone, 4-(methoxy)-1-cyclohexyl-: Similar structure but with a methoxy group instead of an acetyloxy group.
1-Pentanone, 4-(ethoxy)-1-cyclohexyl-: Similar structure but with an ethoxy group instead of an acetyloxy group.
Uniqueness
1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- is unique due to its specific stereochemistry and the presence of the acetyloxy group. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs. The (4R) configuration may confer specific interactions with chiral environments in biological systems, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
820247-71-0 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
[(2R)-5-cyclohexyl-5-oxopentan-2-yl] acetate |
InChI |
InChI=1S/C13H22O3/c1-10(16-11(2)14)8-9-13(15)12-6-4-3-5-7-12/h10,12H,3-9H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
IWBHDFNBLNSVIS-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)C1CCCCC1)OC(=O)C |
Kanonische SMILES |
CC(CCC(=O)C1CCCCC1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)
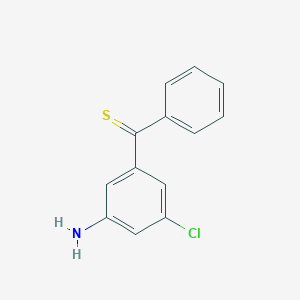
![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)

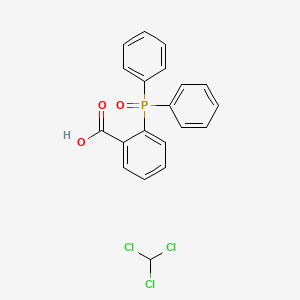
![N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B14230371.png)
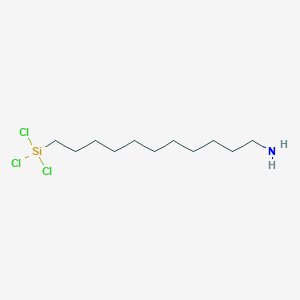
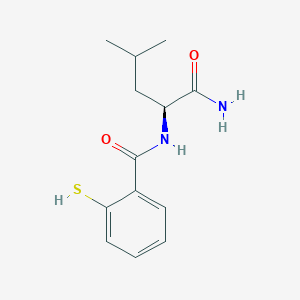
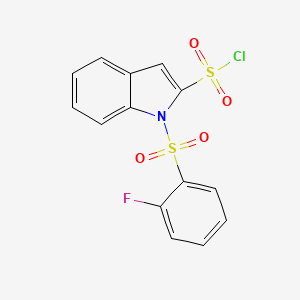
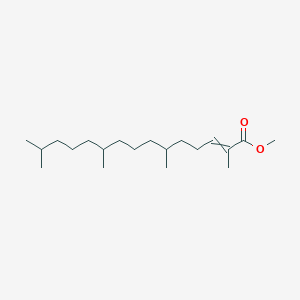
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14230409.png)
